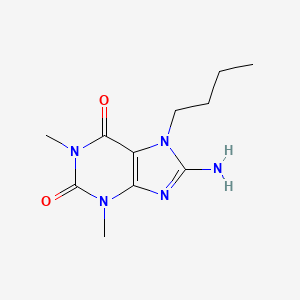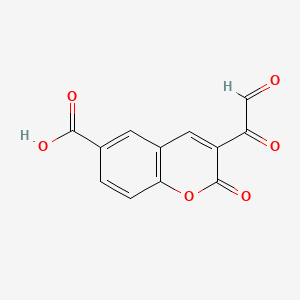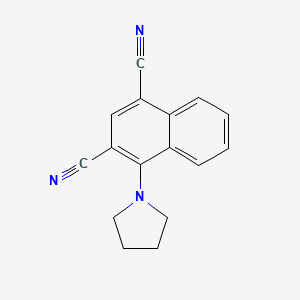
6,8-Dimethyl-3-phenyl-2-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethyl-3-phenyl-2-quinolinol is a chemical compound with the molecular formula C₁₇H₁₅NO and a molecular weight of 249.31 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
The synthesis of 6,8-Dimethyl-3-phenyl-2-quinolinol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid can yield related quinoline derivatives . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficiency and environmental safety .
Chemical Reactions Analysis
6,8-Dimethyl-3-phenyl-2-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Scientific Research Applications
6,8-Dimethyl-3-phenyl-2-quinolinol is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, particularly in antimicrobial and anticancer studies, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-3-phenyl-2-quinolinol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
6,8-Dimethyl-3-phenyl-2-quinolinol can be compared with other quinoline derivatives, such as:
2-Methylquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline N-oxides: Studied for their potential in cancer therapy. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1031928-29-6 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6,8-dimethyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15NO/c1-11-8-12(2)16-14(9-11)10-15(17(19)18-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19) |
InChI Key |
SWGKUDGOZUPRBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride](/img/structure/B11865940.png)




![8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11865970.png)

![1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid](/img/structure/B11865974.png)

